Maltose phosphorylase

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号 |

9030-19-7 |

|---|---|

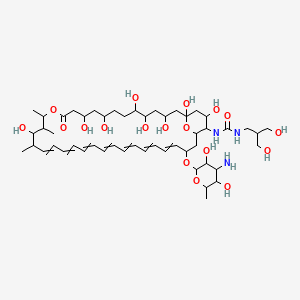

分子式 |

C51H83N3O18 |

分子量 |

1026.2 g/mol |

IUPAC名 |

1-[33-(4-amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaen-36-yl]-3-[3-hydroxy-2-(hydroxymethyl)propyl]urea |

InChI |

InChI=1S/C51H83N3O18/c1-30-17-15-13-11-9-7-5-6-8-10-12-14-16-18-38(71-49-48(66)44(52)47(65)33(4)70-49)24-42-45(54-50(67)53-27-34(28-55)29-56)41(62)26-51(68,72-42)25-37(59)22-40(61)39(60)20-19-35(57)21-36(58)23-43(63)69-32(3)31(2)46(30)64/h5-18,30-42,44-49,55-62,64-66,68H,19-29,52H2,1-4H3,(H2,53,54,67) |

InChIキー |

STQIEHJIXDFWML-UHFFFAOYSA-N |

正規SMILES |

CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)NC(=O)NCC(CO)CO)OC3C(C(C(C(O3)C)O)N)O |

関連するCAS |

71926-19-7 |

製品の起源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Catalytic Mechanism of Maltose Phosphorylase (EC 2.4.1.8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maltose (B56501) phosphorylase (EC 2.4.1.8) is a key enzyme in the metabolism of maltose in various bacteria. It catalyzes the reversible phosphorolysis of maltose in the presence of inorganic phosphate (B84403) to yield β-D-glucose-1-phosphate and D-glucose. This technical guide provides a comprehensive overview of the catalytic mechanism of maltose phosphorylase, including the key active site residues, kinetic parameters, and a detailed examination of the experimental protocols used to elucidate its function. This document is intended to serve as a valuable resource for researchers in academia and industry, particularly those involved in enzymology, microbial metabolism, and drug development.

Introduction

This compound (MP) belongs to the glycoside hydrolase family 65 (GH65).[1] The enzyme plays a crucial role in the intracellular breakdown of maltose, a common disaccharide. The reversible nature of the reaction also makes it a valuable tool in the enzymatic synthesis of novel oligosaccharides.[2] Understanding the intricacies of its catalytic mechanism is paramount for harnessing its biotechnological potential and for the development of specific inhibitors that could serve as antimicrobial agents.

Catalytic Mechanism

This compound catalyzes the cleavage of the α-1,4-glycosidic bond in maltose via a single displacement mechanism, which results in an inversion of the anomeric configuration.[2] The reaction follows a sequential Bi-Bi kinetic mechanism.[2]

The core of the catalytic mechanism involves a general acid catalyst and a nucleophilic attack by inorganic phosphate. The key steps are as follows:

-

Substrate Binding: Maltose and inorganic phosphate bind to the active site of the enzyme.

-

Protonation of the Glycosidic Oxygen: A conserved glutamate (B1630785) residue acts as a general acid, donating a proton to the glycosidic oxygen of maltose. This protonation weakens the glycosidic bond.

-

Nucleophilic Attack by Phosphate: An inorganic phosphate molecule, positioned appropriately within the active site, acts as a nucleophile and attacks the anomeric carbon (C1) of the glucose residue at the non-reducing end of maltose.

-

Cleavage of the Glycosidic Bond: The concerted acid catalysis and nucleophilic attack lead to the cleavage of the glycosidic bond, resulting in the formation of β-D-glucose-1-phosphate and the release of a glucose molecule.

-

Product Release: The products, β-D-glucose-1-phosphate and glucose, are released from the active site.

Key Active Site Residues

Structural and site-directed mutagenesis studies have identified several key amino acid residues crucial for the catalytic activity of this compound:

-

Catalytic General Acid: A conserved Glutamate residue (e.g., Glu487 in Lactobacillus brevis, Glu484 in Lactobacillus acidophilus) is the proton donor to the glycosidic oxygen.[3]

-

Substrate Binding and Specificity:

-

His413 and Glu415 (in Lactobacillus acidophilus) are located in a loop that forms the rim of the active site pocket and are presumed to be involved in recognizing the α-anomeric O-1 group of the glucose moiety at subsite +1, thus playing a critical role in substrate specificity.[1] Site-directed mutagenesis of these residues has been shown to alter the enzyme's substrate specificity, enabling it to act on other disaccharides like trehalose (B1683222) and kojibiose (B1673742).[1]

-

Quantitative Data: Kinetic Parameters

The catalytic efficiency of this compound is described by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic constant (kcat). These parameters vary depending on the microbial source of the enzyme and the specific substrate.

| Enzyme Source | Substrate | Km (mM) | kcat (s-1) | Reference |

| Lactobacillus brevis | Maltose | 0.9 | - | [4] |

| Phosphate | 1.8 | - | [4] | |

| Bacillus sp. AHU2001 | Maltose | 0.835 ± 0.123 | 30.9 ± 0.6 | [2] |

| Phosphate | 0.295 ± 0.059 | 30.9 ± 0.6 | [2] | |

| Lactobacillus acidophilus NCFM | Maltose | - | - | [5][6] |

Note: A '-' indicates that the data was not available in the cited literature.

Experimental Protocols

The elucidation of the catalytic mechanism of this compound has been made possible through a variety of experimental techniques.

Enzyme Activity Assay

A common method to determine the activity of this compound is to measure the amount of glucose produced from the phosphorolysis of maltose.

Protocol: Glucose Oxidase-Peroxidase Coupled Assay [5]

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the enzyme, maltose, and a suitable buffer (e.g., phosphate-citrate buffer, pH 6.2).

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 45°C).

-

Reaction Termination: Stop the reaction by heat inactivation (e.g., 90°C for 5 minutes).

-

Glucose Quantification:

-

Add a solution containing glucose oxidase and peroxidase, along with a suitable chromogenic substrate (e.g., ABTS).

-

Incubate to allow for the colorimetric reaction to proceed.

-

Measure the absorbance at a specific wavelength (e.g., 405 nm) using a spectrophotometer.

-

-

Calculation: Determine the concentration of glucose produced by comparing the absorbance to a standard curve of known glucose concentrations. The enzyme activity can then be calculated.

Site-Directed Mutagenesis

Site-directed mutagenesis is a powerful technique used to investigate the role of specific amino acid residues in enzyme catalysis.

General Workflow for Site-Directed Mutagenesis:

References

- 1. Rational engineering of Lactobacillus acidophilus NCFM this compound into either trehalose or kojibiose dual specificity phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. The maltodextrin transport system and metabolism in Lactobacillus acidophilus NCFM and production of novel alpha-glucosides through reverse phosphorolysis by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Glycoside Hydrolase Family 65: Structure, Function, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycoside Hydrolase Family 65 (GH65) represents a diverse and unique assemblage of carbohydrate-active enzymes.[1][2] This family is notable for being the first to encompass glycoside hydrolases (GHs), glycoside phosphorylases (GPs), and glycosyltransferases (GTs), highlighting a remarkable functional versatility centered around the metabolism of α-glucosidic linkages.[1] Enzymes within this family play crucial roles in carbohydrate breakdown and synthesis across various organisms, making them compelling targets for research and drug development.[1] This guide provides a comprehensive technical overview of the structure, function, catalytic mechanisms, and experimental methodologies relevant to the study of GH65 enzymes.

I. Structural Architecture of GH65 Enzymes

Members of the GH65 family share a conserved multi-domain structural organization, typically existing as dimers in solution.[1][3] The monomeric unit is characterized by four distinct regions:

-

N-terminal β-sandwich domain: This domain contributes to the overall stability of the protein.

-

Helical linker region: A flexible linker that connects the N-terminal domain to the catalytic core.

-

Catalytic (α/α)6-barrel domain: This central domain houses the active site and is the hallmark of the GH65 family, sharing structural similarity with enzymes in the GH15 family, placing them together in the GH-L clan.[1][3][4]

-

C-terminal β-sheet domain: This domain is located at the C-terminus of the polypeptide chain.[3]

This conserved architecture provides a stable scaffold for the diverse catalytic activities observed within the family.

II. Functional Diversity and Biological Roles

The functional repertoire of GH65 enzymes is remarkably broad, encompassing three main types of reactions, all of which proceed with an inversion of the anomeric configuration.[1][2][3]

-

Hydrolysis: Glycoside hydrolases within this family utilize a water molecule to cleave α-glucosidic bonds.[2] A notable example is kojibiose (B1673742) hydrolase.

-

Phosphorolysis: Glycoside phosphorylases, the most common type in GH65, employ inorganic phosphate (B84403) to break α-glucosidic linkages, yielding a β-glucose-1-phosphate and a glucose molecule.[1][2][3] This reaction is reversible, allowing for the synthesis of various α-glucosides.[3]

-

Glycosyltransfer: Glycosyltransferases in this family catalyze the transfer of a glycosyl group from a donor to an acceptor molecule. A recently discovered GH65 enzyme acts as a glycosyltransferase in the synthesis of an antibiotic, utilizing an NDP-β-D-hexose as the glycosyl donor.[1]

These diverse functions are integral to various metabolic pathways, including the breakdown of disaccharides like maltose, trehalose, and kojibiose for energy, and the synthesis of complex carbohydrates.[1][3]

III. Catalytic Mechanism

GH65 enzymes employ an inverting single-displacement mechanism to cleave α-glucosidic bonds.[1][2] The key catalytic residue is a conserved glutamate (B1630785) that acts as a general acid catalyst, protonating the glycosidic oxygen.[1][3]

The reaction proceeds as follows:

-

The substrate binds to the active site.

-

The catalytic glutamate residue protonates the glycosidic oxygen, weakening the bond.

-

A nucleophile attacks the anomeric carbon. The identity of the nucleophile distinguishes the different activities within the family:

-

Hydrolases: A water molecule acts as the nucleophile.

-

Phosphorylases: An inorganic phosphate molecule serves as the nucleophile.[3]

-

Glycosyltransferases: The acceptor molecule's hydroxyl group acts as the nucleophile.

-

-

The glycosidic bond is cleaved, resulting in the release of the products with an inverted anomeric configuration.

Figure 1: Generalized catalytic mechanism of GH65 enzymes.

IV. Quantitative Data

A. Kinetic Parameters

The following table summarizes the kinetic parameters for several characterized GH65 enzymes.

| Enzyme | Organism | Substrate | Km (mM) | kcat (s-1) | kcat/Km (s-1mM-1) | Optimal pH | Optimal Temp (°C) | Reference |

| Kojibiose Hydrolase (MmGH) | Mucilaginibacter mallensis | Kojibiose | 0.77 ± 0.01 | 9.9 ± 0.3 | 13 | 4.0-5.5 | 30 | [3] |

| Kojibiose Phosphorylase (PsKP) | Pyrococcus sp. Strain ST04 | Kojibiose | 2.53 ± 0.21 | 37.73 ± 0.4 | 14.9 | 7.0 | 90 | [5] |

| Kojibiose Phosphorylase (PsKP) | Pyrococcus sp. Strain ST04 | Phosphate | 1.34 ± 0.04 | 37.73 ± 0.4 | 28.1 | 7.0 | 90 | [5] |

| Trehalose Phosphorylase (CsTP) | Caldanaerobacter subterraneus | Trehalose | - | - | - | 7.0-8.0 | 80 | [5] |

| Maltose Phosphorylase (MalE) | Bacillus sp. AHU2001 | Maltose | - | - | - | - | - | [6] |

Note: kcat for PsKP was converted from min-1 to s-1. More extensive kinetic data for a wider range of GH65 enzymes is needed for a complete comparative analysis.

B. Inhibition Constants

Several compounds have been identified as inhibitors of GH65 enzymes. The inhibition constants (Ki) for some of these are presented below.

| Enzyme | Organism | Inhibitor | Inhibition Type | Ki (µM) | Reference |

| Kojibiose Hydrolase (FjGH65A) | Flavobacterium johnsoniae | 1-deoxynojirimycin (B1663644) (DNJ) | Competitive | 2.95 | [7][8][9] |

| Kojibiose Hydrolase (FjGH65A) | Flavobacterium johnsoniae | Castanospermine (CSP) | Noncompetitive | 3.69 | [7][8][9] |

| Trehalose Phosphorylase | Schizophyllum commune | D-glucal | Competitive | 300 | [10] |

V. Experimental Protocols

A. Enzyme Activity Assay (General Protocol)

This protocol describes a general method for determining the activity of a GH65 hydrolase or phosphorylase using a spectrophotometric assay to detect the release of glucose.

Materials:

-

Purified GH65 enzyme

-

Substrate (e.g., kojibiose, maltose, trehalose)

-

Assay Buffer (e.g., 100 mM sodium acetate, pH 4.5 for hydrolases; 100 mM MOPS, pH 7.0 for phosphorylases)[3]

-

For phosphorylases: Inorganic phosphate (e.g., 50 mM K2HPO4/KH2PO4)

-

Glucose Oxidase/Peroxidase (GOPOD) reagent

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Reaction Setup:

-

Prepare a reaction mixture in a 96-well plate containing the appropriate assay buffer, substrate at various concentrations, and for phosphorylases, inorganic phosphate.

-

Pre-incubate the plate at the optimal temperature for the enzyme.

-

-

Enzyme Addition:

-

Initiate the reaction by adding a known concentration of the purified GH65 enzyme to each well.

-

-

Incubation:

-

Incubate the reaction for a specific time period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

-

Reaction Termination and Detection:

-

Stop the reaction by adding a stop solution (e.g., by heat inactivation or addition of a chemical denaturant).

-

Add GOPOD reagent to each well and incubate at 37°C for 15-30 minutes to allow for color development. The glucose oxidase in the reagent oxidizes the released glucose, and the resulting hydrogen peroxide is used by the peroxidase to oxidize a chromogen, producing a colored product.

-

-

Measurement:

-

Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.

-

-

Data Analysis:

-

Create a standard curve using known concentrations of glucose.

-

Calculate the amount of glucose produced in each reaction and determine the initial reaction velocity.

-

Plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

Figure 2: General experimental workflow for a GH65 enzyme activity assay.

B. Protein Crystallization (General Protocol)

This protocol outlines the hanging drop vapor diffusion method, a common technique for obtaining protein crystals suitable for X-ray diffraction.

Materials:

-

Highly purified and concentrated GH65 enzyme (5-20 mg/mL)

-

Crystallization screens (commercially available kits with various precipitant solutions)

-

24-well crystallization plates

-

Siliconized cover slips

-

Sealing grease or tape

-

Micro-pipettes

Procedure:

-

Plate Setup:

-

Pipette 500 µL of the precipitant solution from the crystallization screen into the reservoir of a well in the 24-well plate.

-

-

Drop Preparation:

-

On a siliconized cover slip, mix a small volume (e.g., 1 µL) of the purified protein solution with an equal volume of the reservoir solution.

-

-

Sealing:

-

Invert the cover slip and place it over the well, sealing it with grease or tape. The drop of protein-precipitant mixture will be hanging over the reservoir.

-

-

Equilibration:

-

Water vapor will slowly diffuse from the drop to the more concentrated reservoir solution. This gradual increase in the concentration of both protein and precipitant in the drop brings the protein to a supersaturated state, which is conducive to crystal formation.

-

-

Incubation and Monitoring:

-

Incubate the plates at a constant temperature (e.g., 4°C or 20°C).

-

Regularly monitor the drops under a microscope for the appearance of crystals over several days to weeks.

-

-

Optimization:

-

Once initial crystal hits are identified, optimize the crystallization conditions by systematically varying the concentrations of the protein, precipitant, pH, and additives to obtain larger, well-diffracting crystals.

-

Figure 3: Workflow for protein crystallization using the hanging drop vapor diffusion method.

VI. Therapeutic Potential and Drug Development

The diverse roles of GH65 enzymes in carbohydrate metabolism make them attractive targets for therapeutic intervention. For instance, inhibiting specific GH65 enzymes could be a strategy for managing metabolic disorders or combating pathogenic microorganisms that rely on these enzymes for nutrient acquisition. The identification of potent and selective inhibitors, such as 1-deoxynojirimycin and castanospermine, provides a starting point for the development of novel therapeutics.[7][8][9] A thorough understanding of the structure-function relationships and catalytic mechanisms of GH65 enzymes is paramount for the rational design of such inhibitors.

Conclusion

Glycoside Hydrolase Family 65 is a fascinating group of enzymes with a remarkable combination of structural conservation and functional diversity. Their ability to perform hydrolysis, phosphorolysis, and glycosyltransfer reactions on α-glucosidic linkages underscores their importance in carbohydrate metabolism. This technical guide has provided an in-depth overview of their structure, function, and the experimental approaches used for their characterization. Continued research into this enzyme family holds significant promise for advancing our understanding of fundamental biological processes and for the development of novel therapeutic agents.

References

- 1. The many functions of carbohydrate-active enzymes in family GH65: diversity and application - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of a Kojibiose Hydrolase by Analysis of Specificity-Determining Correlated Positions in Glycoside Hydrolase Family 65 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glycoside Hydrolase Family 65 - CAZypedia [cazypedia.org]

- 4. CAZy - GH65 [cazy.org]

- 5. Enzymatic Properties and Substrate Specificity of the Trehalose Phosphorylase from Caldanaerobacter subterraneus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glycosyltransferase Activity Assay Using Colorimetric Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 8. Structure of a bacterial α-1,2-glucosidase defines mechanisms of hydrolysis and substrate specificity in GH65 family hydrolases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Methods for Determining Glycosyltransferase Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reversible Phosphorolysis of Maltose to β-D-Glucose 1-Phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reversible phosphorolysis of maltose (B56501), a critical reaction in carbohydrate metabolism and a valuable tool in enzymatic synthesis. The core of this process is catalyzed by maltose phosphorylase, an enzyme with significant potential in various biotechnological and pharmaceutical applications. This document details the underlying enzymatic mechanism, presents key quantitative data, outlines experimental protocols, and illustrates the reaction and associated workflows through detailed diagrams.

Introduction to Maltose Phosphorolysis

The reversible phosphorolysis of maltose is a biochemical reaction where maltose and inorganic phosphate (B84403) are converted into D-glucose and β-D-glucose 1-phosphate (β-Glc1P).[1] This reaction is catalyzed by the enzyme this compound (EC 2.4.1.8).[1] This enzyme belongs to the glycoside hydrolase family 65 (GH65) and functions as a hexosyltransferase.[2][3] The systematic name for this enzyme class is maltose:phosphate 1-beta-D-glucosyltransferase.[1]

The reaction is of significant interest due to its reversibility, which allows for the synthesis of maltose and other related oligosaccharides from the relatively inexpensive substrates D-glucose and β-D-glucose 1-phosphate.[4][5] This has implications for the large-scale production of specific oligosaccharides.[4] Furthermore, the forward reaction is a key step in the intracellular metabolism of maltodextrin (B1146171) in some bacteria.[2]

Enzymatic Mechanism

This compound catalyzes the cleavage of the α-1,4-glycosidic bond in maltose via a single displacement mechanism.[2] In this mechanism, a general acid catalyst, typically a glutamate (B1630785) residue within the enzyme's active site, donates a proton to the glycosidic oxygen.[2][4] Concurrently, inorganic phosphate acts as a nucleophile, attacking the anomeric carbon (C1) of the glucosyl residue.[4] This results in the formation of β-D-glucose 1-phosphate and the release of a D-glucose molecule. The process occurs with an inversion of the anomeric configuration.[4] The reaction does not require any cofactors.[4][6]

The reversibility of the reaction allows this compound to synthesize α-(1→4)-glucosides.[2] In the reverse reaction, β-D-glucose 1-phosphate serves as the glucosyl donor, and D-glucose acts as the acceptor.[5] The enzyme exhibits a high degree of specificity for its substrates.[7]

Quantitative Data

The efficiency of this compound is influenced by various factors, including pH, temperature, and substrate concentrations. The following table summarizes key quantitative data for this compound from different sources.

| Parameter | Value | Organism/Source | Conditions | Reference |

| Optimal pH | 8.1 | Bacillus sp. AHU2001 (MalE) | For maltose phosphorolysis | [2][8] |

| Optimal Temperature | 45°C | Bacillus sp. AHU2001 (MalE) | For maltose phosphorolysis | [2][8] |

| pH Stability | 4.5 - 10.4 | Bacillus sp. AHU2001 (MalE) | Incubation at 4°C for 24 h | [2][8] |

| Temperature Stability | ≤ 40°C | Bacillus sp. AHU2001 (MalE) | Incubation for 15 min | [2] |

| Kinetic Mechanism | Sequential Bi-Bi | Bacillus sp. AHU2001 (MalE) | For maltose phosphorolysis | [2][8] |

Experimental Protocols

This compound Activity Assay

This protocol describes a standard method for determining the activity of this compound by quantifying the amount of D-glucose produced.

Materials:

-

Maltose solution (e.g., 4 mM)

-

Sodium phosphate buffer (e.g., 10 mM, pH 8.0)

-

HEPES-NaOH buffer (e.g., 100 mM, pH 8.0)

-

Bovine Serum Albumin (BSA) (e.g., 0.2 mg/mL)

-

This compound enzyme solution

-

Tris-HCl buffer (e.g., 2 M, pH 7.0)

-

D-glucose oxidase-peroxidase assay kit

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture (50 µL) containing 4 mM maltose, 10 mM sodium phosphate buffer (pH 8.0), 100 mM HEPES-NaOH buffer (pH 8.0), and 0.2 mg/mL BSA.[2]

-

Add an appropriate amount of the this compound enzyme solution to the reaction mixture.[2]

-

Incubate the reaction mixture at 37°C for 10 minutes.[2]

-

Stop the reaction by heating the mixture at 90°C for 5 minutes.[2]

-

Add 100 µL of 2 M Tris-HCl buffer (pH 7.0) to the sample.[2]

-

Measure the concentration of the released D-glucose using a D-glucose oxidase-peroxidase method, following the manufacturer's instructions.[2] One unit of enzyme activity is typically defined as the amount of enzyme that liberates a specific amount of product per unit of time under the specified conditions.

Production and Purification of β-D-Glucose 1-Phosphate

This protocol outlines a method for the enzymatic synthesis of β-D-glucose 1-phosphate from maltose. To drive the equilibrium towards product formation, the co-product D-glucose is removed.

Materials:

-

Maltose

-

Potassium phosphate buffer (e.g., 0.3 M, pH 8.0)

-

This compound (MalE)

-

Glucoamylase

-

Hydrochloric acid (HCl)

-

Potassium hydroxide (B78521) (KOH)

Procedure:

-

Prepare a 2 L reaction mixture containing 0.3 M maltose and 0.3 M potassium phosphate buffer (pH 8.0).[2]

-

Add this compound to a final concentration of 16.5 mg/L.[2]

-

Incubate the mixture at 37°C for 96 hours.[2]

-

To remove the remaining maltose, adjust the pH of the reaction mixture to 4.0 with 6 M HCl.[2]

-

Add glucoamylase (e.g., 4 mL of AMG300L) and incubate at 60°C for 3 hours to digest the maltose.[2]

-

Adjust the pH of the mixture to 6.5 with 5 M KOH.[2]

-

The resulting β-D-glucose 1-phosphate can be further purified using techniques such as crystallization or chromatography.[5]

Visualizations

Reaction Pathway

The following diagram illustrates the reversible phosphorolysis of maltose catalyzed by this compound.

Caption: Reversible reaction of maltose phosphorolysis.

Experimental Workflow

The diagram below outlines the key steps in a typical experimental workflow for determining this compound activity.

Caption: Workflow for this compound activity assay.

Coupled Enzymatic Assay for Quantification

This diagram illustrates a common coupled enzyme assay used for the quantification of D-glucose produced during the maltose phosphorolysis reaction. The production of NADPH is monitored spectrophotometrically.

Caption: Coupled enzymatic assay for D-glucose quantification.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Phosphorylases - CAZypedia [cazypedia.org]

- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 5. Efficient Synthesis of β-Glucose 1-Phosphate through Enzymatic Phosphorolysis and Baker's Yeast Fermentation [jstage.jst.go.jp]

- 6. Enzyme Activity Measurement of this compound [creative-enzymes.com]

- 7. Substrate-induced activation of this compound: interaction with the anomeric hydroxyl group of alpha-maltose and alpha-D-glucose controls the enzyme's glucosyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biochemical characteristics of this compound MalE from Bacillus sp. AHU2001 and chemoenzymatic synthesis of oligosaccharides by the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

Substrate Specificity of Maltose Phosphorylase from Lactobacillus brevis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the substrate specificity of maltose (B56501) phosphorylase (EC 2.4.1.8) from the bacterium Lactobacillus brevis. This enzyme catalyzes the reversible phosphorolysis of maltose into β-D-glucose-1-phosphate and glucose. Its high specificity makes it a valuable tool in diagnostics and enzymatic synthesis. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of the enzymatic reaction and experimental workflows.

Core Concepts and Reaction Mechanism

Maltose phosphorylase from Lactobacillus brevis facilitates the cleavage of the α-1,4-glycosidic bond in maltose in the presence of inorganic phosphate (B84403) (Pi) or arsenate. The reaction is reversible and proceeds with an inversion of the anomeric configuration, producing β-D-glucose-1-phosphate and glucose.[1][2] The enzyme is a dimer and, notably, does not require pyridoxal-5'-phosphate as a cofactor, a characteristic that distinguishes it from α-glucan phosphorylases.[1][3][4][5]

The catalytic mechanism involves a direct nucleophilic attack by the phosphate ion on the anomeric carbon of the glucosyl residue of maltose.[6][7] This is facilitated by an acidic residue in the active site, which protonates the glycosidic oxygen, making it a better leaving group.[6][7]

Quantitative Analysis of Substrate Specificity

The substrate specificity of Lactobacillus brevis this compound is remarkably high for maltose. The enzyme exhibits little to no activity towards other common disaccharides and maltooligosaccharides. The following table summarizes the known substrate activity and kinetic parameters.

| Substrate | Relative Activity (%) | Apparent Michaelis Constant (Km) | Reference |

| Phosphorolysis Reaction | |||

| Maltose | 100 | 0.9 mM | [4][5] |

| Phosphate (Pi) | - | 1.8 mM | [4][5] |

| Isomaltose | Essentially none | Not determined | [1][3] |

| Maltotriose | Essentially none | Not determined | [1][3] |

| Maltotetraose | Essentially none | Not determined | [1][3] |

| Sucrose | Cannot act | Not determined | [1][3] |

| Lactose | Cannot act | Not determined | [1][3] |

| Trehalose | Cannot act | Not determined | [1][3] |

| Maltitol | Cannot act | Not determined | [1][3] |

| Maltotriitol | Cannot act | Not determined | [1][3] |

| Maltobionic acid | Essentially none | Not determined | [1][3] |

| Synthesis Reaction | |||

| β-D-glucose-1-phosphate | Active (synthesis) | Not determined | [2] |

| β-D-glucosyl fluoride | Can be used instead of β-D-glucose-1-P | Not determined | [2][4] |

| Glucose | Active (synthesis) | Not determined | [1] |

Experimental Protocols

Enzyme Purification

A common procedure for the purification of this compound from Lactobacillus brevis involves several chromatographic steps. An FPLC-aided method has been described that includes anion exchange chromatography, gel filtration, and hydroxyapatite (B223615) chromatography, resulting in a 98% pure enzyme preparation.[4][5]

Standard Enzyme Activity Assay (Phosphorolysis)

This protocol is used to determine the rate of maltose phosphorolysis by measuring the amount of glucose produced.

Reagents:

-

Buffer: 50 mM HEPES-NaOH, pH 7.0[8] or 40 mM phosphate-citrate buffer, pH 6.5.[4]

-

Substrate: 40 mM Maltose.[4]

-

Co-substrate: 40 mM Phosphate buffer.[4]

-

Enzyme: Purified this compound from Lactobacillus brevis.

-

Stop Solution: 1 N NaOH.[4]

-

Glucose Detection: A commercial glucose oxidase-peroxidase assay kit.[4][9]

Procedure:

-

Prepare a reaction mixture containing the buffer, maltose, and phosphate.

-

Equilibrate the mixture at the optimal temperature of 36°C.[4]

-

Initiate the reaction by adding the this compound enzyme solution.

-

Incubate the reaction for a defined period (e.g., 10 minutes).[4]

-

Terminate the reaction by adding the stop solution (1 N NaOH).[4]

-

Measure the concentration of liberated glucose using a glucose oxidase-peroxidase assay. The absorbance is typically read at 505 nm.[8]

-

A blank reaction is prepared without the phosphate to control for any contaminating amylase activity.[4]

One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of glucose per minute under the specified conditions.

Visualizing the Process and Logic

Enzymatic Reaction of this compound

The following diagram illustrates the reversible phosphorolysis of maltose catalyzed by this compound.

Caption: Reversible phosphorolysis of maltose.

Experimental Workflow for Substrate Specificity Analysis

This diagram outlines the key steps involved in determining the substrate specificity of this compound.

Caption: Workflow for specificity analysis.

Conclusion

This compound from Lactobacillus brevis is a highly specific enzyme, primarily acting on maltose. Its inability to process other common disaccharides and oligosaccharides makes it an excellent candidate for specific maltose detection and for the synthesis of glucose-1-phosphate and its derivatives. The detailed protocols and compiled data in this guide serve as a valuable resource for researchers and professionals in the fields of enzymology, diagnostics, and drug development.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Enzyme Activity Measurement of this compound [creative-enzymes.com]

- 3. tandfonline.com [tandfonline.com]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. This compound from Lactobacillus brevis: purification, characterization, and application in a biosensor for ortho-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Crystal structure of this compound from Lactobacillus brevis: unexpected evolutionary relationship with glucoamylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 8. This compound (MPL-EP) | Kikkoman Biochemifa [biochemifa.kikkoman.com]

- 9. tandfonline.com [tandfonline.com]

The Sequential Bi-Bi Mechanism of Maltose Phosphorylase: A Kinetic Deep Dive

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

Maltose (B56501) phosphorylase (EC 2.4.1.8) is a key enzyme in the metabolism of maltose, catalyzing its reversible phosphorolysis to glucose and β-D-glucose-1-phosphate. This technical guide provides an in-depth exploration of the kinetic properties of maltose phosphorylase, with a specific focus on its sequential Bi-Bi reaction mechanism. This mechanism involves the binding of both substrates to the enzyme before the release of any products.[1] This document summarizes key quantitative kinetic data, details comprehensive experimental protocols for enzyme characterization, and presents visual representations of the catalytic pathway and experimental workflows. This guide is intended to serve as a valuable resource for researchers in enzymology and professionals involved in drug discovery and development targeting bacterial carbohydrate metabolism.

Introduction to this compound and its Catalytic Mechanism

This compound belongs to the family of glycosyltransferases and plays a crucial role in the energy metabolism of various bacteria by breaking down maltose, a common disaccharide. The enzyme catalyzes the following reversible reaction:

Maltose + Phosphate (B84403) ⇌ D-glucose + β-D-glucose-1-phosphate

The catalytic action of this compound proceeds via a sequential Bi-Bi mechanism .[1] In this type of kinetic mechanism, both substrates, maltose and inorganic phosphate, must bind to the enzyme to form a ternary complex before any products, glucose and β-D-glucose-1-phosphate, are released.[2] This is in contrast to a Ping-Pong mechanism where one or more products are released before all substrates have bound to the enzyme.

The sequential nature of the reaction can be further classified as either ordered or random. In an ordered sequential mechanism, the substrates bind to the enzyme in a specific sequence. In a random sequential mechanism, the substrates can bind in any order. For this compound, the reaction is consistent with a sequential mechanism where the binding of substrates and release of products follows a defined, though not always strictly ordered, pathway.

Quantitative Kinetic Parameters

The kinetic behavior of this compound has been characterized in several microorganisms. The following tables summarize the key kinetic parameters for the phosphorolysis of maltose from two bacterial sources, Bacillus sp. AHU2001 and Lactobacillus brevis.

Table 1: Kinetic Parameters for this compound from Bacillus sp. AHU2001

| Parameter | Value | Substrate |

| k_cat | 30.9 ± 0.6 s⁻¹ | - |

| K_mA (Phosphate) | 0.295 ± 0.059 mM | Phosphate |

| K_mB (Maltose) | 0.835 ± 0.123 mM | Maltose |

| K_iA (Phosphate) | 9.07 ± 1.74 mM | Phosphate |

Data obtained from studies on the recombinant this compound (MalE) at pH 8.0 and 37°C.[3]

Table 2: Apparent Michaelis Constants for this compound from Lactobacillus brevis

| Parameter | Value | Substrate |

| Apparent K_m | 0.9 mM | Maltose |

| Apparent K_m | 1.8 mM | Phosphate |

Data obtained from purified native this compound at pH 6.5 and 36°C.[4][5]

Experimental Protocols for Kinetic Analysis

The determination of the kinetic parameters of this compound involves a series of well-defined experimental procedures. Below is a comprehensive protocol synthesized from established methodologies.[3][4][5]

Enzyme Assay for this compound Activity

This protocol describes a discontinuous colorimetric assay to measure the amount of glucose produced from the phosphorolysis of maltose.

Materials:

-

Purified this compound

-

Maltose solution (e.g., 100 mM stock)

-

Sodium phosphate buffer (e.g., 1 M stock, pH adjusted to the optimal pH of the enzyme)

-

HEPES-NaOH buffer (e.g., 1 M stock, pH adjusted to the optimal pH of the enzyme)

-

Bovine Serum Albumin (BSA) solution (e.g., 10 mg/mL stock)

-

Tris-HCl buffer (e.g., 2 M, pH 7.0)

-

Heating block or water bath at 90°C

-

Glucose oxidase-peroxidase (GOPOD) reagent for glucose quantification

-

Spectrophotometer

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture by adding the following components in order:

-

HEPES-NaOH buffer (final concentration 100 mM)

-

Sodium phosphate buffer (varied concentrations for kinetic analysis, e.g., 1-10 mM)

-

BSA solution (final concentration 0.2 mg/mL)

-

Maltose solution (varied concentrations for kinetic analysis, e.g., 0.5-5 mM)

-

Purified this compound solution (e.g., 2-15 µg/mL)

-

Add sterile deionized water to reach the final reaction volume (e.g., 50 µL).

-

-

Initiation and Incubation: Start the reaction by adding the enzyme to the mixture. Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a fixed period (e.g., 10 minutes), ensuring the reaction is in the linear range.

-

Reaction Termination: Stop the reaction by heating the mixture at 90°C for 5 minutes.

-

Sample Preparation for Glucose Measurement: Add Tris-HCl buffer (pH 7.0) to the terminated reaction mixture.

-

Glucose Quantification: Measure the concentration of the released D-glucose using the glucose oxidase-peroxidase method according to the manufacturer's instructions. This typically involves adding the GOPOD reagent, incubating, and measuring the absorbance at a specific wavelength (e.g., 510 nm).

-

Data Analysis: Create a standard curve using known concentrations of D-glucose to convert the absorbance values to the amount of glucose produced. The initial reaction velocity (v) is then calculated as the amount of glucose produced per unit time per amount of enzyme.

Determination of Kinetic Parameters for a Sequential Bi-Bi Mechanism

To determine the kinetic parameters (V_max, K_mA, K_mB, and K_iA) for a sequential Bi-Bi mechanism, a series of enzyme assays are performed by systematically varying the concentrations of both substrates.

-

Experimental Design:

-

Fix the concentration of one substrate (e.g., phosphate) at several constant levels.

-

For each fixed concentration of the first substrate, vary the concentration of the second substrate (e.g., maltose) over a range of concentrations.

-

Measure the initial reaction velocity for each combination of substrate concentrations using the enzyme assay protocol described above.

-

-

Data Visualization and Analysis using Lineweaver-Burk Plots:

-

The data is typically analyzed using a double reciprocal plot, also known as a Lineweaver-Burk plot, where 1/v is plotted against 1/[S].

-

For a sequential Bi-Bi mechanism, this will result in a series of intersecting lines when plotting 1/v versus 1/[Maltose] at different fixed concentrations of phosphate.[2]

-

The equation for the Lineweaver-Burk plot for a sequential Bi-Bi mechanism is: 1/v = (K_mB/V_max)(1 + K_iA/[A])(1/[B]) + (1/V_max)(1 + K_mA/[A]) where:

-

v is the initial velocity

-

V_max is the maximum velocity

-

[A] is the concentration of the first substrate (e.g., phosphate)

-

[B] is the concentration of the second substrate (e.g., maltose)

-

K_mA and K_mB are the Michaelis constants for substrates A and B, respectively

-

K_iA is the dissociation constant for substrate A

-

-

By plotting the slopes and y-intercepts of the primary Lineweaver-Burk plot against the reciprocal of the fixed substrate concentration, the kinetic parameters can be determined.

-

Visualization of Pathways and Workflows

The Sequential Bi-Bi Mechanism of this compound

The following diagram illustrates the ordered binding of substrates and release of products in the sequential Bi-Bi mechanism of this compound.

Caption: Ordered Sequential Bi-Bi mechanism of this compound.

Experimental Workflow for Kinetic Parameter Determination

The workflow for determining the kinetic parameters of this compound is a systematic process involving multiple experimental and analytical steps.

Caption: Workflow for kinetic analysis of this compound.

Inhibition of this compound

Understanding the inhibition of this compound is crucial for the development of antimicrobial agents targeting bacterial carbohydrate metabolism. While comprehensive quantitative data on a wide range of inhibitors is still an active area of research, some substances are known to affect its activity.

-

Arsenate: Arsenate can act as a substitute for phosphate in the phosphorolytic cleavage of maltose, leading to the formation of an unstable glucose-arsenate compound that readily hydrolyzes.[6] This effectively uncouples the reaction and can be considered a form of inhibition.

-

Substrate and Product Inhibition: High concentrations of substrates or products can lead to substrate or product inhibition, respectively. For instance, glucose and maltose have been shown to act as competitive or uncompetitive inhibitors for other glycosidases, and similar effects may be observed with this compound under certain conditions.[7]

Further research is required to fully characterize the inhibitory kinetics of various compounds against this compound and to determine their inhibition constants (K_i) and modes of inhibition.

Conclusion and Future Directions

This technical guide has provided a detailed overview of the kinetic properties of this compound, emphasizing its sequential Bi-Bi mechanism. The compilation of quantitative data, a comprehensive experimental protocol, and visual representations of the catalytic pathway and experimental workflow offer a solid foundation for researchers in the field.

Future research should focus on expanding the library of kinetic data for this compound from a wider range of organisms, including pathogenic bacteria. A more thorough investigation into the inhibition of this enzyme by various small molecules will be critical for the development of novel antimicrobial therapies. The detailed understanding of its kinetic behavior is a cornerstone for such endeavors.

References

- 1. Substrate-induced activation of this compound: interaction with the anomeric hydroxyl group of alpha-maltose and alpha-D-glucose controls the enzyme's glucosyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 4. tandfonline.com [tandfonline.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Kinetic and thermodynamic analysis of the inhibitory effects of maltose, glucose, and related carbohydrates on wheat β-amylase - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling Novel Maltose Phosphorylases: A Technical Guide to Discovery and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data crucial for the discovery and characterization of novel maltose (B56501) phosphorylases. Maltose phosphorylase (MP), an enzyme belonging to the glycoside hydrolase family 65, catalyzes the reversible phosphorolysis of maltose into D-glucose and β-D-glucose-1-phosphate.[1][2] This catalytic activity holds significant potential in various biotechnological and pharmaceutical applications, including the synthesis of novel oligosaccharides and the development of diagnostic biosensors.[3][4][5]

I. Discovery and Screening of Novel Maltose Phosphorylases

The discovery of novel maltose phosphorylases often begins with the screening of microorganisms from diverse environments. The workflow for this process, from sample to identified enzyme, is outlined below.

Caption: A generalized workflow for the discovery and characterization of novel maltose phosphorylases.

II. Recombinant Production and Purification of Maltose Phosphorylases

For in-depth characterization, novel maltose phosphorylases are typically produced recombinantly. A common strategy involves the use of expression vectors like pMAL™, which fuses the target protein to a maltose-binding protein (MBP) tag, facilitating high-level expression and simplified purification.[6][7]

Experimental Protocol: Recombinant Protein Expression and Purification

-

Gene Cloning: The identified this compound gene is cloned into an expression vector, such as pMAL-c2x, which allows for the expression of the target protein fused with an N-terminal MBP tag.[7]

-

Transformation and Expression: The recombinant plasmid is transformed into a suitable E. coli expression strain. The cells are grown in a suitable medium (e.g., LB broth with glucose) at 37°C to an optimal cell density (OD600 of 0.5-0.7).[8] Protein expression is then induced with an agent like isopropyl β-D-1-thiogalactopyranoside (IPTG), followed by incubation at a lower temperature (e.g., 30°C) for several hours to enhance protein folding and solubility.[8]

-

Cell Lysis: The bacterial cells are harvested by centrifugation and resuspended in a binding buffer. Cell lysis is achieved through physical methods such as sonication or microfluidization on ice.[9][10] The cell lysate is then centrifuged to pellet cellular debris, and the supernatant containing the soluble fusion protein is collected.

-

Affinity Chromatography: The purification of the MBP-fusion protein is accomplished using amylose (B160209) affinity chromatography.[10] The cleared lysate is loaded onto an amylose resin column. The MBP tag binds specifically to the amylose, immobilizing the fusion protein.

-

Elution: After washing the column to remove unbound proteins, the MBP-fusion protein is eluted from the resin using a buffer containing maltose (e.g., 10 mM), which competes with the amylose for binding to the MBP tag.[10]

-

Tag Cleavage (Optional): If required, the MBP tag can be cleaved from the target this compound by a specific protease, such as Factor Xa or enterokinase, for which a recognition site is often engineered between the MBP tag and the protein of interest.[6] Further purification steps, like ion-exchange or size-exclusion chromatography, may be necessary to separate the target protein from the cleaved tag and the protease.

III. Biochemical Characterization of Novel Maltose Phosphorylases

A thorough biochemical characterization is essential to understand the enzymatic properties of a novel this compound. This involves determining its substrate specificity, kinetic parameters, and optimal reaction conditions.

Enzymatic Reaction

This compound catalyzes a reversible phosphorolytic reaction as depicted below.

Caption: Reversible phosphorolysis of maltose catalyzed by this compound.

Experimental Protocol: this compound Activity Assay

The activity of this compound is typically determined by measuring the amount of D-glucose produced from the phosphorolysis of maltose.

-

Reaction Mixture Preparation: A standard reaction mixture contains the purified enzyme, maltose, and a phosphate buffer at a specific pH.[2] For example, a 50 μL reaction mixture could contain 2.94–14.7 μg/mL of the enzyme, 4 mM maltose, and 10 mM sodium phosphate buffer (pH 8.0) in 100 mM HEPES-NaOH buffer (pH 8.0).[2]

-

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a defined period (e.g., 10 minutes).[2]

-

Reaction Termination: The enzymatic reaction is stopped, typically by heat inactivation (e.g., heating at 90°C for 5 minutes).[2]

-

Glucose Quantification: The amount of D-glucose released is measured using a standard enzymatic assay, such as the glucose oxidase-peroxidase method.[2] The absorbance is measured spectrophotometrically.

-

Unit Definition: One unit (U) of this compound activity is defined as the amount of enzyme that produces 1 μmol of D-glucose per minute under the specified assay conditions.[11]

Quantitative Data Summary

The biochemical properties of novel maltose phosphorylases are compared to known enzymes to understand their unique characteristics. The following tables summarize key quantitative data for characterized maltose phosphorylases.

Table 1: Substrate Specificity and Kinetic Parameters

| Enzyme Source | Substrate | Km (mM) | Reference |

| Bacillus sp. AHU2001 | Maltose | - | [2][3][12][13] |

| Phosphate | - | [2][3][12][13] | |

| Lactobacillus brevis | Maltose | 0.9 | [5][14] |

| Phosphate | 1.8 | [5][14] | |

| Paenibacillus sp. | Maltose | - | [15] |

| Phosphate | - | [15] |

Note: Specific Km values for Bacillus sp. AHU2001 were not explicitly stated in the provided search results, but the phosphorolysis was reported to follow a sequential Bi-Bi mechanism.[2][13]

Table 2: Optimal Reaction Conditions and Stability

| Enzyme Source | Optimal pH | Optimal Temperature (°C) | pH Stability Range | Thermal Stability | Reference |

| Bacillus sp. AHU2001 | 8.1 | 45 | 4.5 - 10.4 | ≤ 40°C | [2][3][12][13] |

| Lactobacillus brevis | 6.5 | 36 | - | Stable at 4°C for 6 months | [5][14] |

| Paenibacillus sp. | 7.0 - 8.0 (decomposition) | 45 - 55 (decomposition) | 5.5 - 7.5 | Stable up to 50°C | [15] |

| 5.5 - 6.5 (synthesis) | 50 - 55 (synthesis) | [15] |

IV. Structural Analysis

Understanding the three-dimensional structure of a novel this compound is crucial for elucidating its catalytic mechanism and for guiding protein engineering efforts.

Structural Features

The crystal structure of this compound from Lactobacillus brevis (PDB ID: 1H54) reveals a dimeric enzyme.[1][16] Each monomer consists of an N-terminal domain, a helical linker, an (α/α)6 barrel catalytic domain, and a C-terminal domain.[16] The catalytic domain shows structural similarity to that of glucoamylase.[16] A key glutamate (B1630785) residue (Glu487 in L. brevis MP) acts as the general acid catalyst, while a phosphate binding pocket is positioned for nucleophilic attack on the anomeric carbon.[16] This structural arrangement is consistent with a direct-attack mechanism resulting in an inversion of the anomeric configuration.[16][17]

V. Conclusion

The discovery and characterization of novel maltose phosphorylases present exciting opportunities for advancements in biotechnology and medicine. The systematic approach outlined in this guide, encompassing screening, recombinant production, detailed biochemical characterization, and structural analysis, provides a robust framework for researchers in this field. The quantitative data and experimental protocols serve as a valuable resource for comparative studies and for the development of novel applications for these versatile enzymes.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. tandfonline.com [tandfonline.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Enzyme Activity Measurement of this compound [creative-enzymes.com]

- 5. This compound from Lactobacillus brevis: purification, characterization, and application in a biosensor for ortho-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Expression and purification of recombinant proteins by fusion to maltose-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ucscwardlab.com [ucscwardlab.com]

- 9. store.genprice.com [store.genprice.com]

- 10. Affinity Purification of a Recombinant Protein Expressed as a Fusion with the Maltose-Binding Protein (MBP) Tag - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound (MPL-EP) | Kikkoman Biochemifa [biochemifa.kikkoman.com]

- 12. Biochemical characteristics of this compound MalE from Bacillus sp. AHU2001 and chemoenzymatic synthesis of oligosaccharides by the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. 2024.sci-hub.se [2024.sci-hub.se]

- 15. WO2005003343A1 - Novel microorganism, this compound, trehalose phosphorylase, and processes for producing these - Google Patents [patents.google.com]

- 16. Crystal structure of this compound from Lactobacillus brevis: unexpected evolutionary relationship with glucoamylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

An In-depth Technical Guide on the Substrate-Induced Activation of Maltose Phosphorylase by alpha-D-Glucose

Audience: Researchers, scientists, and drug development professionals.

This technical guide delves into the mechanism and kinetics of the substrate-induced activation of maltose (B56501) phosphorylase (MP), with a specific focus on the role of alpha-D-glucose as an activator and acceptor substrate. Maltose phosphorylase (EC 2.4.1.8) is a key enzyme in the metabolism of maltose, catalyzing the reversible phosphorolysis of maltose into D-glucose and beta-D-glucose-1-phosphate.[1][2][3] This guide provides a comprehensive overview of the enzyme's activation, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate the underlying processes.

Core Concepts: The Role of alpha-D-Glucose

This compound exhibits a high degree of specificity for its substrates. A critical finding is that the enzyme's glucosyltransferase activity is controlled by the interaction with the anomeric hydroxyl group of alpha-maltose (B7797877) and alpha-D-glucose.[4] Specifically, the axial 1-OH group of the sugar acceptor is required for effective catalysis.[4] This is demonstrated by the enzyme's ability to use alpha-D-glucose as a cosubstrate, while beta-D-glucose is not utilized.[4][5] This substrate-induced activation is pivotal for promoting a specific set of glucosyl transfer reactions with minimal hydrolysis.[4]

In the reverse reaction (synthesis of maltose), this compound can utilize alternative donors like beta-D-glucosyl fluoride (B91410), and in this context, alpha-D-glucose acts as an essential acceptor molecule, leading to the formation of alpha-maltose.[4]

Quantitative Data Presentation

The kinetic parameters of this compound in the presence of alpha-D-glucose as a cosubstrate have been determined, providing a quantitative measure of the enzyme's activity.

Table 1: Kinetic Parameters for the Synthesis of alpha-Maltose

| Substrates | Enzyme | V (μmol/(min·mg)) | Km (mM) | Conditions |

| β-D-glucosyl fluoride + α-D-glucose | This compound | 11.2 ± 1.2 | 13.1 ± 4.4 | 0°C, with α-D-glucose saturating |

Data sourced from a study on the substrate-induced activation of this compound.[4]

Table 2: Acceptor Specificity of this compound from Bacillus sp. AHU2001 in Reverse Phosphorolysis

| Acceptor Substrate | kcat(app)/Km(app) (mM-1s-1) |

| D-Glucose | 1.8 |

| D-Glucosamine | 1.8 |

| 6-Deoxy-D-glucose | 1.7 |

| N-Acetyl-D-glucosamine | 0.21 |

| Kojibiose | 0.14 |

| 2-Deoxy-D-glucose | 0.083 |

| D-Mannose | 0.065 |

| D-Xylose | 0.042 |

This table highlights the relative efficiency of different acceptors, with D-glucose being one of the most effective. Data adapted from a study on the biochemical characteristics of this compound from Bacillus sp. AHU2001.[2]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are protocols for key experiments related to the activity of this compound.

1. This compound Activity Assay (Phosphorolysis Direction)

This protocol is designed to measure the phosphorolytic activity of this compound by quantifying the amount of glucose produced.

-

Reagents and Buffers:

-

0.1 M Phosphate (B84403) buffer (pH 5.6)

-

0.1 M Maltose solution

-

This compound solution (e.g., ~6 IU/mL)

-

0.1 M Citrate buffer (pH 5.6) for blank

-

Reagents for glucose determination (e.g., glucose oxidase-peroxidase kit or a coupled assay with hexokinase and glucose-6-phosphate dehydrogenase)

-

-

Procedure:

-

Enzyme Activation (Main Reaction):

-

In a microcentrifuge tube, mix 1.00 mL of 0.1 M Phosphate buffer (pH 5.6) and 1.00 mL of 0.1 M Maltose.

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding 0.05 mL of the this compound solution.

-

Incubate the reaction mixture at 30°C for exactly 10 minutes.[6]

-

-

Enzyme Activation (Blank):

-

Prepare a blank by replacing the phosphate buffer with 1.00 mL of 0.1 M Citrate buffer (pH 5.6).[6]

-

-

Reaction Termination:

-

Glucose Determination:

-

Quantify the amount of glucose produced using a standard glucose assay. For a coupled spectrophotometric assay:

-

Prepare a reaction mixture containing Triethanolamine-HCl-NaOH buffer, MgCl₂, ATP, and NADP⁺.

-

Add an aliquot of the terminated reaction solution.

-

Measure the initial absorbance at 340 nm.

-

Add hexokinase (HK) and glucose-6-phosphate dehydrogenase (G6PDH).

-

Measure the final absorbance at 340 nm after the reaction is complete.

-

The change in absorbance is proportional to the amount of glucose produced.[6]

-

-

-

2. This compound Activity Assay (Synthesis Direction)

This protocol measures the synthesis of maltose from β-D-glucose-1-phosphate and a glucose acceptor.

-

Reagents and Buffers:

-

Buffer solution (e.g., 50 mM Tris-HCl, pH 7.0)

-

β-D-glucose-1-phosphate (β-Glc1P) solution

-

α-D-glucose solution

-

This compound solution

-

Reagents for quantifying inorganic phosphate released (e.g., Molybdate-based colorimetric assay)

-

-

Procedure:

-

Prepare a reaction mixture containing the buffer, a fixed concentration of β-Glc1P (e.g., 10 mM), and varying concentrations of the acceptor substrate (α-D-glucose).[2]

-

Pre-incubate the mixture at the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding the this compound solution.

-

At specific time intervals, take aliquots of the reaction mixture and stop the reaction (e.g., by adding a strong acid).

-

Measure the amount of inorganic phosphate released using a colorimetric method.

-

The initial velocity of the reaction is determined from the rate of phosphate release.

-

Kinetic parameters (Km and Vmax) can be calculated by fitting the data to the Michaelis-Menten equation.[2]

-

Visualizations

Enzymatic Reaction of this compound

Caption: Reversible reaction catalyzed by this compound.

Proposed Logical Flow of Substrate-Induced Activation

Caption: Logical flow of this compound activation.

Experimental Workflow for Kinetic Analysis

Caption: Workflow for kinetic analysis of this compound.

Mechanism of Action

The catalytic mechanism of this compound involves a single displacement reaction.[2] A general acid catalyst, a glutamate (B1630785) residue (Glu487 in Lactobacillus brevis), protonates the glycosidic oxygen of maltose.[7] Concurrently, inorganic phosphate performs a nucleophilic attack on the anomeric carbon (C1) of the glucosyl residue.[7] This results in the inversion of the anomeric configuration, producing β-D-glucose-1-phosphate and D-glucose.[7] The requirement of an axial 1-OH group on the acceptor, α-D-glucose, suggests a specific hydrogen bonding interaction within the active site that is necessary to correctly position the acceptor for the nucleophilic attack on the glucosyl-enzyme intermediate in the synthesis direction. This interaction ensures the high fidelity of the glucosyl transfer reaction.[4]

Conclusion

The substrate-induced activation of this compound by alpha-D-glucose is a highly specific process governed by the stereochemistry of the acceptor molecule. The presence of an axial hydroxyl group at the anomeric carbon is a critical determinant for the enzyme's glucosyltransferase activity. Understanding the kinetics and mechanism of this activation is essential for applications in biocatalysis, such as the enzymatic synthesis of novel oligosaccharides, and for the development of inhibitors targeting this enzyme in various organisms. The provided data, protocols, and diagrams serve as a comprehensive resource for researchers in this field.

References

- 1. Enzyme Activity Measurement of this compound [creative-enzymes.com]

- 2. tandfonline.com [tandfonline.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Substrate-induced activation of this compound: interaction with the anomeric hydroxyl group of alpha-maltose and alpha-D-glucose controls the enzyme's glucosyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. einstein.elsevierpure.com [einstein.elsevierpure.com]

- 6. oyceu.com [oyceu.com]

- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

Genetic Localization of the malP Gene in Bacteria: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

The malP gene, encoding maltodextrin (B1146171) phosphorylase, is a key component of the maltose (B56501) utilization system in many bacteria. This enzyme catalyzes the phosphorolytic cleavage of α-1,4-glucosidic bonds in maltodextrins, yielding glucose-1-phosphate, which can then enter central glycolytic pathways. The genetic localization and regulation of malP are of significant interest for understanding bacterial carbohydrate metabolism, a crucial aspect for the development of novel antimicrobial strategies and for harnessing bacteria in biotechnological applications. This guide provides a comprehensive overview of the genetic context of malP, detailed experimental protocols for its localization, and a summary of its regulatory networks in key bacterial species.

Data Presentation: Genetic Location of malP

The chromosomal location of the malP gene has been determined in several bacterial species. The following table summarizes its position in three well-studied model organisms.

| Organism Strain | Chromosomal Location (Minutes) | Chromosomal Location (Base Pairs) | Locus Tag (if applicable) | Operonic Structure |

| Escherichia coli K-12 MG1655 | ~75.6 | 3,514,249 to 3,516,618 | b3417 | Part of the malA operon (malT-malP-malQ) |

| Lactococcus lactis subsp. cremoris MG1363 | Not applicable | 1,844,930 to 1,847,250 | LLCF_1849 | Located downstream of a putative malR (LacI-family regulator) |

| Streptococcus pneumoniae D39 | Not applicable | 1,987,314 to 1,989,641 | SPD_2106 (older annotation) | Part of the malMP operon, divergently transcribed from malXCD |

Experimental Protocols for Genetic Localization

The determination of a gene's position on the bacterial chromosome has traditionally been accomplished through classical genetic mapping techniques such as conjugation and transduction. These methods rely on the transfer of genetic material between bacterial cells and the subsequent analysis of recombination frequencies.

Interrupted Mating (Conjugation Mapping)

Interrupted mating is used to determine the order and relative distance of genes by tracking the time it takes for them to be transferred from a donor (Hfr) to a recipient (F-) cell during conjugation.[1]

Protocol:

-

Strain Selection:

-

Donor: An Hfr (High-frequency recombination) strain that is prototrophic for the marker of interest (malP+) and sensitive to a selective agent (e.g., streptomycin).

-

Recipient: An F- strain that is auxotrophic for the marker of interest (malP-) and resistant to the selective agent (e.g., streptomycin-resistant).

-

-

Mating:

-

Grow overnight cultures of both the Hfr and F- strains in a rich, non-selective medium (e.g., LB broth).

-

Inoculate fresh rich medium with the overnight cultures and grow to the mid-logarithmic phase.

-

Mix the donor and recipient cultures at a ratio of 1:10 (Hfr:F-) in a flask and incubate at 37°C without shaking to allow for the formation of mating pairs.

-

-

Interruption and Plating:

-

At specific time intervals (e.g., 0, 5, 10, 15, 20, 25, 30 minutes) after mixing, withdraw an aliquot of the mating mixture.

-

Immediately interrupt conjugation by vigorous vortexing or blending for 30-60 seconds to separate the mating pairs.

-

Prepare serial dilutions of the interrupted mating mixture.

-

Plate the dilutions onto selective agar (B569324) plates. The selective medium should lack the nutrient required by the F- strain (to select for recombinants) and contain the selective agent to kill the Hfr donor cells (e.g., minimal medium with streptomycin (B1217042) and maltose as the sole carbon source).

-

-

Analysis:

-

Incubate the plates at 37°C for 24-48 hours until colonies appear.

-

Count the number of recombinant colonies on each plate for each time point.

-

Plot the number of recombinants (or the frequency of recombination) against time. The time at which recombinants for a particular gene first appear is the time of entry for that gene. The order of gene entry corresponds to the gene order on the chromosome.

-

P1 Transduction (Cotransduction Mapping)

P1 transduction utilizes the bacteriophage P1 to transfer small fragments of the bacterial chromosome from a donor to a recipient cell. The frequency at which two genes are transferred together (cotransduced) is inversely proportional to the distance between them.

Protocol:

-

Preparation of P1 Lysate (from Donor):

-

Inoculate a culture of the donor strain (e.g., a wild-type strain with a selectable marker near malP) in LB broth supplemented with 5 mM CaCl₂ and 0.2% glucose.

-

Grow the culture to early-log phase.

-

Infect the culture with a P1 phage stock and continue incubation with shaking until the culture lyses (becomes clear).

-

Add a few drops of chloroform (B151607) to the lysate to kill any remaining bacterial cells.

-

Centrifuge the lysate to pellet cell debris. The supernatant is the P1 lysate containing transducing particles.

-

-

Transduction (into Recipient):

-

Grow an overnight culture of the recipient strain (e.g., a malP- strain with a different selectable marker).

-

Harvest and resuspend the recipient cells in a solution containing 100 mM MgSO₄ and 5 mM CaCl₂.

-

Mix the recipient cells with the P1 lysate at various multiplicities of infection (MOI).

-

Incubate at 37°C for 20-30 minutes to allow for phage adsorption and DNA injection.

-

Add sodium citrate (B86180) to the mixture to chelate calcium ions and prevent further phage infection.

-

Plate the transduction mixture onto selective agar plates. For cotransduction analysis, first select for the primary marker and then screen for the presence of the unselected marker (malP+).

-

-

Analysis:

-

Count the number of colonies that have been transduced for the primary marker.

-

Replica-plate these colonies onto a medium that selects for the cotransduced marker (malP+).

-

Calculate the cotransduction frequency as the number of colonies with both markers divided by the number of colonies with the primary marker.

-

Use the cotransduction frequency to determine the relative distance between the two genes using established formulas.

-

Signaling Pathways and Experimental Workflows

Signaling Pathways

The regulation of malP expression is tightly controlled and varies between different bacterial species. In Escherichia coli, it is part of the maltose regulon, which is positively controlled by the activator protein MalT.[2] In contrast, in Gram-positive bacteria like Lactococcus lactis and Streptococcus pneumoniae, the regulation often involves repressors from the LacI-GalR family.

Caption: Regulation of malP expression in Escherichia coli.

Caption: Generalized regulation of malP in Gram-positive bacteria.

Experimental Workflows

The process of localizing a gene like malP involves a series of coordinated steps, from initial mutagenesis to fine-scale mapping.

Caption: Workflow for the genetic localization of the malP gene.

Conclusion

The genetic localization of the malP gene is integral to our understanding of carbohydrate metabolism in bacteria. The methodologies outlined in this guide, from classical genetic techniques to modern sequencing-based approaches, provide a robust framework for determining the genomic context of this and other bacterial genes. A thorough understanding of the location and regulation of malP can inform strategies for the development of novel therapeutics that target bacterial metabolism and can aid in the engineering of microorganisms for biotechnological purposes. The continued application of these techniques will undoubtedly lead to a more complete picture of the genetic organization and regulatory networks that govern bacterial life.

References

Biochemical Characteristics of Bacillus sp. Maltose Phosphorylase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biochemical characteristics of maltose (B56501) phosphorylase (MP) from Bacillus species, with a focus on enzymes isolated from Bacillus sp. AHU2001 and Bacillus sp. RK-1. Maltose phosphorylase (EC 2.4.1.8) is a key enzyme in the metabolism of maltose, catalyzing the reversible phosphorolysis of maltose into D-glucose and β-D-glucose-1-phosphate.[1][2][3] This enzyme is of significant interest for applications in oligosaccharide synthesis and biosensor development.

Overview of Bacillus sp. This compound

This compound from Bacillus species belongs to the glycoside hydrolase family 65 (GH65).[1][4][5][6] These enzymes operate via a single displacement mechanism.[1][2] In the context of cellular metabolism, MP is involved in the intracellular breakdown of maltodextrins.[1][2] The reversible nature of the reaction also allows for the synthesis of novel oligosaccharides through reverse phosphorolysis, a process with significant potential in biotechnology and pharmaceutical development.[1]

Quantitative Biochemical Data

The biochemical properties of this compound have been characterized for several Bacillus species. The following tables summarize the key quantitative data for the enzymes from Bacillus sp. AHU2001 (recombinantly produced in E. coli) and the extracellularly produced enzyme from Bacillus sp. RK-1.

Table 1: General Properties and Optimal Conditions

| Parameter | Bacillus sp. AHU2001 (MalE) | Bacillus sp. RK-1 |

| Molecular Weight | Not specified in abstracts | 170 kDa (Gel Filtration), 88.5 kDa (SDS-PAGE) [suggests a homodimer][7][8] |

| Optimal pH | 8.1[1][2][4][5] | 6.0 - 7.0[7] |

| Optimal Temperature | 45°C[1][2][4] | ~65°C[7] |

| pH Stability | 4.5 - 10.4 (at 4°C for 24h)[1][2][4] | 5.5 - 8.0 (at 4°C for 24h)[7] |

| Thermal Stability | ≤ 40°C (for 15 min)[1][2][4] | Up to ~55°C (for 15 min)[7] |

Table 2: Kinetic Parameters for Maltose Phosphorolysis (Bacillus sp. AHU2001 - MalE)

The phosphorolysis of maltose by MalE from Bacillus sp. AHU2001 follows a sequential Bi-Bi mechanism.[1][2][4][5]

| Parameter | Value | Substrate |

| kcat | 30.9 ± 0.6 s⁻¹ | Maltose |

| KmA | 0.295 ± 0.059 mM | Phosphate (B84403) |

| KmB | 0.835 ± 0.123 mM | Maltose |

| KiA | 9.07 ± 1.74 mM | Phosphate |

Table 3: Substrate Specificity in Reverse Phosphorolysis (Bacillus sp. AHU2001 - MalE)

MalE from Bacillus sp. AHU2001 can utilize a variety of acceptor molecules in the reverse phosphorolysis reaction with β-D-glucose-1-phosphate as the donor.[1][4][5]

| Acceptor Substrate | Catalytic Efficiency (kcat(app)/Km(app)) (s⁻¹mM⁻¹) | Product Linkage |

| D-Glucose | 12.8 | α-(1→4) |

| D-Glucosamine | 15.2 | α-(1→4) |

| 6-Deoxy-D-glucose | 12.2 | α-(1→4) |

| 2-Deoxy-D-glucose | Not specified, but active | α-(1→3) |

| L-Sorbose | Not specified, but active | α-(1→3) |

| 1,5-Anhydro-D-glucitol | Active (0.23–12% of D-glucose efficiency) | α-(1→4) |

| Methyl α-D-glucoside | Active (0.23–12% of D-glucose efficiency) | α-(1→4) |

| D-Mannose | Active (0.23–12% of D-glucose efficiency) | α-(1→4) |

| N-Acetyl-D-glucosamine | Active (0.23–12% of D-glucose efficiency) | α-(1→4) |

| Kojibiose | Active (0.23–12% of D-glucose efficiency) | α-(1→4) |

| 3-Deoxy-D-glucose | Active (0.23–12% of D-glucose efficiency) | α-(1→4) |

| D-Allose | Active (0.23–12% of D-glucose efficiency) | α-(1→4) |

| D-Xylose | Active (0.23–12% of D-glucose efficiency) | α-(1→4) |

| D-Lyxose | Active (0.23–12% of D-glucose efficiency) | α-(1→4) |

| L-Fucose | Active (0.23–12% of D-glucose efficiency) | α-(1→4) |

The enzyme showed no phosphorolytic activity towards other α-linked glucobioses or maltotriose.[1][4][5]

Experimental Protocols

The following sections detail the methodologies employed in the characterization of Bacillus sp. This compound.

Enzyme Production and Purification (Bacillus sp. AHU2001 - MalE)

-

Gene Expression : The malE gene from Bacillus sp. AHU2001 is expressed in an Escherichia coli host.

-

Induction : Recombinant protein production is induced by the addition of isopropyl β-d-thiogalactoside (IPTG) to a final concentration of 0.1 mM, followed by incubation at 18°C for 22 hours.[1]

-

Cell Lysis : Bacterial cells are harvested by centrifugation and resuspended in 30 mM imidazole-HCl buffer (pH 6.5) containing 500 mM NaCl. Cell disruption is achieved by sonication.[1]

-

Clarification : Cell debris is removed by centrifugation (12,000 × g, 4°C, 10 min) to obtain the cell-free extract.[1]

-

Purification : The publication notes that the cell-free extract was the starting material for purification, implying further chromatographic steps were used, though not detailed in the abstract.

Standard Enzyme Assay (Phosphorolysis Direction)

-

Reaction Mixture : A 50 μL reaction mixture is prepared containing:

-

Incubation : The mixture is incubated at 37°C for 10 minutes.[1]

-

Reaction Termination : The reaction is stopped by heating at 90°C for 5 minutes.[1]

-

Glucose Measurement : 100 μL of 2 M Tris-HCl buffer (pH 7.0) is added to the sample. The amount of released D-glucose is quantified using a D-glucose oxidase-peroxidase method.[1]

Kinetic Analysis

-

Phosphorolysis Kinetics : The reaction rate for the phosphorolysis of maltose is measured at various concentrations of maltose (0.5–4 mM) and sodium phosphate buffer (1–8 mM) using the standard enzyme assay.[1]

-

Data Fitting : The kinetic parameters (kcat, KmA, KmB, KiA) are calculated by fitting the reaction rates to the equation for a sequential Bi-Bi mechanism using appropriate software (e.g., Grafit version 7.0.2).[1]

-

Reverse Phosphorolysis Kinetics : Apparent kinetic parameters for various acceptor substrates are determined by measuring reaction rates at different acceptor concentrations (0.75–25 mM) and a fixed concentration of β-D-glucose-1-phosphate (10 mM).[1]

Protein Concentration Determination

-

During Purification : Protein concentration is estimated by measuring the absorbance at 280 nm (A280).[1]

-